![molecular formula C9H16N2O B1324300 1,9-Diazaspiro[5.5]undecan-2-one CAS No. 1158749-97-3](/img/structure/B1324300.png)

1,9-Diazaspiro[5.5]undecan-2-one

Descripción general

Descripción

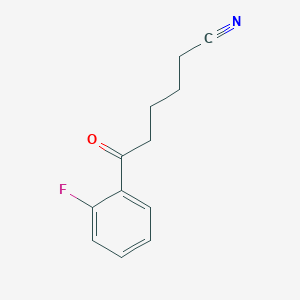

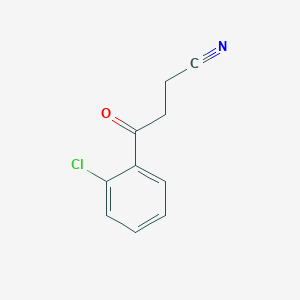

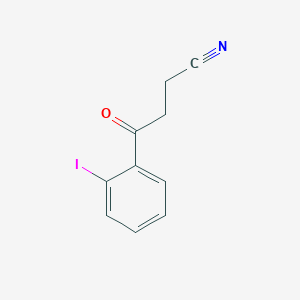

“1,9-Diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C9H16N2O . It is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The compound is used in the manufacture of chemical compounds and is typically stored at room temperature .

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . Each type of arene fusion has its own preferable synthesis strategy. Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .

Molecular Structure Analysis

The molecular structure of “1,9-Diazaspiro[5.5]undecan-2-one” is characterized by a spirofused dipiperidine core . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core. In addition to arene-fused structures, the presence of a carbonyl at position 2 is a common feature .

Chemical Reactions Analysis

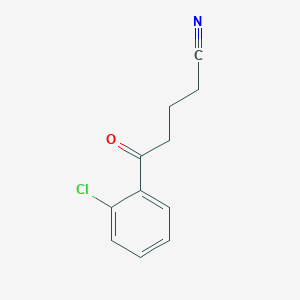

The chemical reactions involving “1,9-Diazaspiro[5.5]undecan-2-one” have been studied in the context of its biological activity. For example, it has been reported that newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have inhibitory activity against dengue virus type 2 (DENV2) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,9-Diazaspiro[5.5]undecan-2-one” include a molecular weight of 204.7 . It is a solid at room temperature .

Aplicaciones Científicas De Investigación

Biological Activity and Synthesis

1,9-Diazaspiro[5.5]undecan-2-one and its derivatives have been extensively studied for their biological activity. These compounds have potential applications in the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular health, and psychotic conditions. The synthesis of these compounds, including those fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been a subject of significant interest in medicinal chemistry (Blanco‐Ania, Heus, & Rutjes, 2017).

Chemokine Receptor Antagonists

Derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been identified as potent antagonists of the chemokine receptor CCR8. These compounds show promise in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

CCR5 Antagonism for Antiviral Applications

The exploration of 1,9-diazaspiro[5.5]undecan-2-one derivatives has led to the discovery of potent CCR5 antagonists with significant antiviral activities. These findings are particularly relevant for the development of new therapeutic agents against viruses that exploit the CCR5 receptor for cell entry (Yang et al., 2009).

Drug Discovery and Novel Scaffolds

The unique spirocyclic structure of 1,9-diazaspiro[5.5]undecan-2-one has inspired the synthesis of novel scaffolds for drug discovery. These scaffolds are designed for ease of conversion into diverse lead generation libraries, leveraging the spirocyclic core to explore a wide range of biological activities (Jenkins et al., 2009).

Soluble Epoxide Hydrolase Inhibition

Research has identified 1,9-diazaspiro[5.5]undecan-2-one-based compounds as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney diseases. These compounds have demonstrated significant efficacy in lowering serum creatinine levels in rat models, highlighting their therapeutic potential (Kato et al., 2014).

Safety And Hazards

“1,9-Diazaspiro[5.5]undecan-2-one” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1,9-diazaspiro[5.5]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVQEFKRZNILIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2(C1)CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Diazaspiro[5.5]undecan-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.